molecular formula C20H18N2O B5629965 4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

4-methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide

Cat. No. B5629965
M. Wt: 302.4 g/mol
InChI Key: GMLWUIOMUFRCHP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide and related compounds involves complex chemical processes. One notable method described the synthesis of a closely related compound, N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, highlighting its potential as an anticancer drug due to its ability to inhibit histone deacetylases selectively (Zhou et al., 2008). Another study detailed the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, showcasing a practical approach with good yield (Ping, 2007).

Molecular Structure Analysis

Research into the molecular structure of benzamide derivatives, including compounds similar to 4-Methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide, utilizes advanced techniques like X-ray crystallography. For instance, a study on the crystal and molecular structure of a related benzamide compound underscored the significance of molecular conformation in determining the compound's physical and chemical properties (Prasad et al., 1979).

Chemical Reactions and Properties

The chemical reactions and properties of 4-Methyl-N-[4-(4-pyridinylmethyl)phenyl]benzamide derivatives are diverse. A notable reaction is the cobalt-catalyzed carbonylative synthesis of phthalimides from N-(pyridin-2-ylmethyl)benzamides, demonstrating the versatility of benzamide compounds in organic synthesis (Fu et al., 2019).

properties

IUPAC Name

4-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O/c1-15-2-6-18(7-3-15)20(23)22-19-8-4-16(5-9-19)14-17-10-12-21-13-11-17/h2-13H,14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMLWUIOMUFRCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide

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